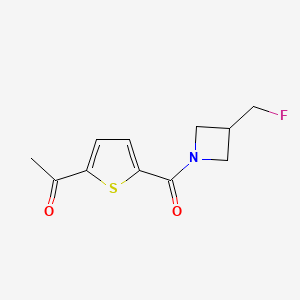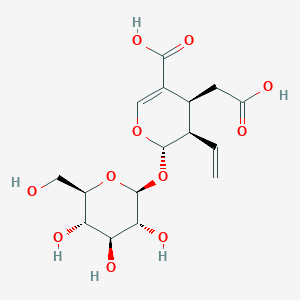
Secologanoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Secologanoside is a triterpenoid isolated from Poraqueiba sericea. It weakly inhibits elastase with an IC50 of 164 μg/mL and is moderately cytotoxic to fibroblasts .
Synthesis Analysis
Secologanoside is a popular target of chemical synthesis and biosynthesis due to its potential health benefits and versatile pharmacological activities . The presence of oxygenated substituents in the cyclopentane ring of iridoids, such as secologanoside, allows these compounds to be used as starting materials for regioselective and stereoselective synthesis of potential bioactive alkaloids, prostaglandin analogues, and other bioactive natural products .Molecular Structure Analysis
Secologanoside has a molecular formula of C16H22O11 .Chemical Reactions Analysis
Secologanoside is an iridoid showing anti-complementary, allelopathic, and anti-elastase activities .Physical And Chemical Properties Analysis
Secologanoside has a molecular weight of 390.34. It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Aplicaciones Científicas De Investigación
Antioxidant Activities
Secologanoside, also known as comselogoside, has been identified in large amounts in olive fruits, leaves, and olive mill waste . It has been found to exhibit antioxidant activities . The cis-isomer of secologanoside exhibited lower radical scavenging activity than the trans-isomer, although a synergistic effect occurred when the cis-isomer was supplemented by the trans-isomer .
Photoisomerization with Ultraviolet Irradiation
Secologanoside undergoes photoisomerization when exposed to ultraviolet radiation, resulting in a mixture of the trans and cis-isomers . This property could be useful in studies related to photochemistry and photobiology.
Structural Determination and Characterization
The structural determination and characterization of secologanoside have been carried out using techniques such as NMR, mass spectroscopy, and UV spectrometry . This could be beneficial in the field of analytical chemistry.
Recovery and Purification from Olive Mill Waste
Secologanoside can be recovered and purified from olive mill waste, also known as alperujo . This could have applications in waste management and the sustainable use of agricultural by-products.
Potential Therapeutic Applications
Due to its antioxidant properties, secologanoside could potentially have therapeutic applications. Antioxidants have been associated with the prevention of cardiovascular disease and cancer .
Research in Food Chemistry
Secologanoside is a secoiridoid identified in large amounts in olive fruits . Its presence and properties could be of interest in food chemistry, particularly in studies related to olive oil and its health benefits .
Mecanismo De Acción
Secologanoside is a triterpenoid isolated from Poraqueiba sericea . It has been identified as a weak inhibitor of elastase , a protease enzyme that breaks down elastin, an important protein in connective tissues. This article will delve into the various aspects of Secologanoside’s mechanism of action.
Target of Action
Secologanoside primarily targets elastase , a protease enzyme . Elastase plays a crucial role in the breakdown of elastin, a protein that provides elasticity and flexibility to tissues such as the lungs, arteries, and skin. By inhibiting elastase, Secologanoside can potentially influence the integrity and function of these tissues.
Mode of Action
Secologanoside interacts with elastase by weakly inhibiting its activity . The IC50 value, which represents the concentration of Secologanoside required to inhibit 50% of elastase activity, is 164 μg/mL . This suggests that Secologanoside may bind to elastase and prevent it from breaking down elastin, thereby preserving the elasticity and flexibility of tissues.
Result of Action
Secologanoside has been found to exhibit moderate cytotoxicity to fibroblasts . Fibroblasts are cells that produce collagen and other fibers and play a critical role in wound healing and tissue repair. The cytotoxic effect suggests that Secologanoside may influence cell survival and proliferation, potentially affecting tissue repair and remodeling processes.
Action Environment
One study suggests that photoisomerization, a process influenced by ultraviolet radiation, can occur in similar compounds This could potentially affect the structure and, consequently, the function of Secologanoside
Propiedades
IUPAC Name |
(2S,3R,4S)-4-(carboxymethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5-7,9,11-13,15-17,20-22H,1,3-4H2,(H,18,19)(H,23,24)/t6-,7+,9-,11-,12+,13-,15+,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTONEMDTVVDMY-GRTPNEQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Secologanoside | |
Q & A
Q1: What is the molecular formula and weight of secologanoside?
A1: Secologanoside has a molecular formula of C17H26O10 and a molecular weight of 390.38 g/mol.
Q2: What spectroscopic techniques are used to elucidate the structure of secologanoside?
A2: Researchers utilize a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to determine the structure of secologanoside. NMR provides information about the connectivity and spatial arrangement of atoms within the molecule, while MS helps determine the molecular weight and fragmentation pattern, further supporting structural elucidation. [, , , , , , , ]
Q3: What are the natural sources of secologanoside?
A3: Secologanoside is predominantly found in plants belonging to the genus Lonicera (honeysuckle), Gentiana (gentian), Olea (olive), and Syringa (lilac). It is often isolated from leaves, flowers, and fruits of these plants. [, , , , , , , , , , , , , , ]
Q4: How is secologanoside isolated from plant material?
A4: Secologanoside isolation commonly involves extraction with solvents like methanol or ethanol, followed by various chromatographic techniques, such as column chromatography (silica gel, ODS, Sephadex LH-20), preparative HPLC, and high-speed counter-current chromatography (HSCCC). These methods help separate and purify secologanoside from other plant constituents. [, , , , , ]
Q5: Does boron deficiency in olive plants affect secologanoside production?
A5: Interestingly, boron deficiency in Olea europaea (olive) plants leads to the production of novel secoiridoid glycosides, including 6′-E-p-coumaroyl-secologanoside and 6′-O-[(2E)-2,6-dimethyl-8-hydroxy-2-octenoyloxy]-secologanoside, which are not detected in healthy plants. This suggests that plants may alter their secoiridoid profile in response to nutrient stress. []
Q6: What are the potential biological activities of secologanoside?
A6: Research suggests that secologanoside exhibits various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. It has also been investigated for its potential in promoting bone health. [, , , ]
Q7: What analytical techniques are commonly employed to identify and quantify secologanoside in plant materials and extracts?
A8: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is widely used for the analysis of secologanoside. These techniques allow for the separation, identification, and quantification of secologanoside in complex mixtures. [, , , , , ]
Q8: Have any studies employed NMR spectroscopy for the analysis of secologanoside?
A9: Yes, 1H-NMR spectroscopy, coupled with chemometric analysis, has proven useful for differentiating between closely related species like Lonicera japonicae Flos and Lonicerae Flos, and for distinguishing between cultivated and wild varieties. This highlights the application of NMR-based metabolomics in quality control and authentication of herbal medicines. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

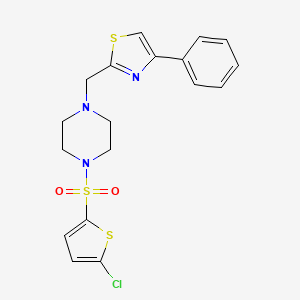
![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)
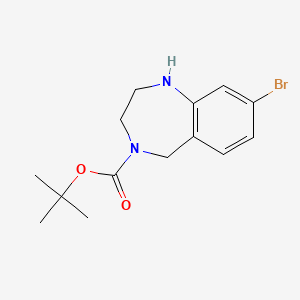
![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)
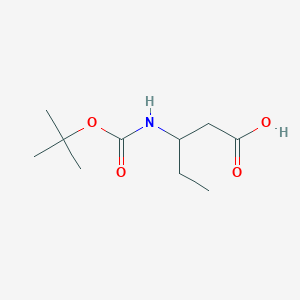

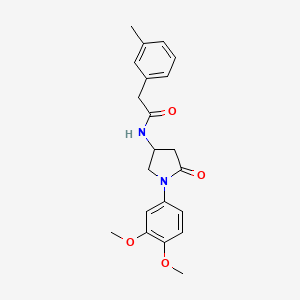

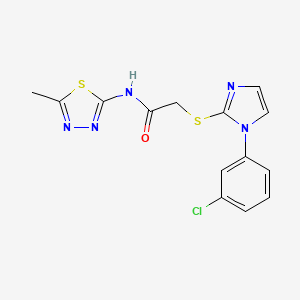
![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)
